2,3-Bis(4-chlorophenyl)quinolizinium

Description

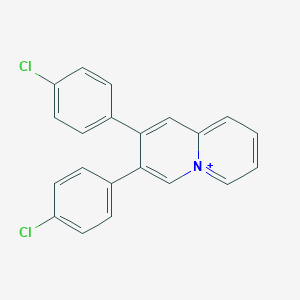

2,3-Bis(4-chlorophenyl)quinolizinium is a quaternary ammonium compound featuring a quinolizinium core substituted with two 4-chlorophenyl groups at positions 2 and 2. The 4-chlorophenyl substituents enhance lipophilicity and may influence intermolecular interactions, such as π-π stacking or halogen bonding.

Properties

Molecular Formula |

C21H14Cl2N+ |

|---|---|

Molecular Weight |

351.2g/mol |

IUPAC Name |

2,3-bis(4-chlorophenyl)quinolizin-5-ium |

InChI |

InChI=1S/C21H14Cl2N/c22-17-8-4-15(5-9-17)20-13-19-3-1-2-12-24(19)14-21(20)16-6-10-18(23)11-7-16/h1-14H/q+1 |

InChI Key |

GQCXMTKULOAJTD-UHFFFAOYSA-N |

SMILES |

C1=CC=[N+]2C=C(C(=CC2=C1)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |

Canonical SMILES |

C1=CC=[N+]2C=C(C(=CC2=C1)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Based Comparisons

A. Bis(4-chlorophenyl) Derivatives

The presence of bis(4-chlorophenyl) groups is a key structural motif in several compounds, though their pharmacological or chemical behaviors vary significantly depending on the core structure:

Key Observations :

- The quinolizinium core introduces aromaticity and charge, unlike DDT’s aliphatic backbone, which may reduce environmental persistence but enhance reactivity in polar environments.

- Lead-based bis(4-chlorophenyl) compounds (e.g., plumbanes) exhibit distinct toxicity profiles and applications compared to nitrogen-containing heterocycles like quinolizinium .

Functional Group Comparisons

A. Halogenated Aromatic Systems

- 4-Chlorophenyl Groups: Common in bioactive compounds (e.g., DDT, chloroquine) due to their ability to penetrate lipid membranes. In this compound, these groups may enhance interactions with hydrophobic biological targets or organic semiconductors .

- Quinolizinium vs. Pyridinium: Quinolizinium’s extended conjugation system could offer superior electronic properties compared to simpler pyridinium derivatives, though this remains speculative without direct data.

Toxicity and Environmental Impact

Preparation Methods

Reaction Mechanism

The process begins with the coordination of 2-vinylpyridine (1 ) to the Rh(III) center, enabling C–H activation at the α-position of the vinyl group. Subsequent insertion of a 1,2-bis(4-chlorophenyl)acetylene (2 ) into the Rh–C bond forms a metallocycle intermediate. Reductive elimination then yields the quinolizinium core, with Cu(BF4)2 serving as a terminal oxidant to regenerate the Rh(III) catalyst. The oxygen atmosphere facilitates oxidative conditions, critical for preventing catalyst deactivation.

Optimized Conditions

-

Catalyst : [Cp*RhCl2]2 (2.5 mol%)

-

Oxidant : Cu(BF4)2·6H2O (0.5 equiv)

-

Solvent : Methanol

-

Temperature : 60°C

-

Time : 18 hours

Under these conditions, the reaction achieves yields of 70–85% for analogous quinolizinium salts. For this compound, the symmetric nature of the alkyne precursor ensures regioselective formation, avoiding isomeric byproducts.

Ru(II)-Catalyzed Synthesis Under Inert Conditions

An alternative protocol employs [RuCl2(p-cymene)]2 as a catalyst under nitrogen, as detailed in the same study. This method substitutes methanol with ethyl acetate and increases the reaction temperature to 100°C.

Key Modifications

-

Catalyst : [RuCl2(p-cymene)]2 (4 mol%)

-

Additives : AgBF4 (10 mol%) and Cu(BF4)2·6H2O (2 equiv)

-

Solvent : Ethyl acetate

-

Temperature : 100°C

-

Time : 24 hours

While Ru(II) catalysis avoids the need for an oxygen atmosphere, the higher temperature and prolonged reaction time make this method less energy-efficient than the Rh(III)-based approach. However, it provides comparable yields (65–80%) for electron-deficient substrates like 4-chlorophenyl derivatives.

Purification and Characterization

Post-synthesis purification is critical due to the polar nature of quinolizinium salts. The crude product is diluted with dichloromethane (DCM), filtered through Celite, and subjected to column chromatography using a DCM/methanol (95:5) gradient. The tetrafluoroborate counterion, introduced via Cu(BF4)2, enhances solubility in organic solvents, facilitating isolation.

Spectroscopic Data

-

1H NMR (CDCl3): Aromatic protons of the quinolizinium core resonate as multiplet signals between δ 8.4–8.6 ppm, while the 4-chlorophenyl groups exhibit doublets near δ 7.1–7.4 ppm (J = 8.5 Hz).

-

13C NMR : The quaternary carbon adjacent to the nitrogen atom appears at δ 143–145 ppm, with chlorine-substituted carbons showing characteristic deshielding (δ 122–138 ppm).

Comparative Analysis of Synthetic Routes

| Parameter | Rh(III)-Catalyzed Route | Ru(II)-Catalyzed Route |

|---|---|---|

| Catalyst Cost | Moderate | High |

| Reaction Time | 18 hours | 24 hours |

| Yield | 70–85% | 65–80% |

| Atmosphere | O2 | N2 |

| Byproduct Formation | <5% | <10% |

The Rh(III) method is preferable for large-scale synthesis due to its shorter reaction time and higher yield. However, the Ru(II) route may be advantageous for substrates sensitive to oxidative conditions .

Q & A

Basic: What synthetic methodologies are recommended for preparing 2,3-Bis(4-chlorophenyl)quinolizinium and its derivatives?

Methodological Answer:

The synthesis typically involves coupling quinolizinium cation cores with donor (D) and acceptor (A+) fragments. For example, D-A+ and D-A+-D architectures are constructed by introducing electron-donating groups (e.g., heterocyclic amines) to the quinolizinium backbone via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. Key considerations include selecting protecting groups for the donor fragments, as these influence nonlinear optical (NLO) properties like hyperpolarizability (βHRS). Characterization via NMR, mass spectrometry, and X-ray crystallography is critical to confirm structural integrity .

Basic: How does structural variation in donor groups affect the electronic properties of this compound?

Methodological Answer:

Modifying donor groups alters the polarization between D and A+ fragments. For instance, N-protecting groups on heterocyclic donors (e.g., acetyl or benzyl groups) significantly impact βHRS values. Experimental studies show that bulkier substituents reduce steric hindrance, enhancing charge transfer efficiency. UV-Vis spectroscopy and cyclic voltammetry are used to assess electronic transitions and redox potentials, respectively, to correlate structural changes with NLO performance .

Advanced: What experimental strategies address discrepancies between theoretical predictions and observed NLO properties in quinolizinium systems?

Methodological Answer:

Discrepancies often arise from incomplete modeling of solvation effects or excited-state dynamics. To resolve these:

Spectroscopic Validation: Use hyper-Rayleigh scattering (HRS) to measure βHRS experimentally.

Computational Refinement: Apply time-dependent density functional theory (TD-DFT) with solvent models (e.g., PCM) to improve accuracy.

Crystallographic Analysis: X-ray data can reveal conformational distortions not captured in simulations.

These methods collectively refine structure-property relationships and validate theoretical models .

Advanced: How can computational tools guide the design of quinolizinium chromophores for enhanced NLO performance?

Methodological Answer:

Computational workflows integrate:

DFT Calculations: To predict electron density distribution and dipole moments.

Molecular Dynamics (MD): To simulate solvation effects and intermolecular interactions.

Virtual Screening: To prioritize donor-acceptor pairs with optimal charge-transfer characteristics.

For example, comparing quinolizinium with pyridinium analogs via DFT reveals stronger acceptor strength in the former, guiding material selection for NLO devices .

Basic: What characterization techniques are essential for confirming the purity and structure of synthesized this compound?

Methodological Answer:

NMR Spectroscopy: H and C NMR confirm regiochemistry and substituent orientation.

High-Resolution Mass Spectrometry (HR-MS): Validates molecular formula and purity.

Single-Crystal X-ray Diffraction: Resolves stereochemical ambiguities and packing motifs.

Elemental Analysis: Ensures stoichiometric consistency.

These techniques are indispensable for quality control in synthetic workflows .

Advanced: What challenges arise in designing D-A+-D architectures using quinolizinium cations, and how are they addressed?

Methodological Answer:

Challenges include:

Synthetic Complexity: Multi-step coupling reactions require precise stoichiometry.

Charge Recombination: Competing back-electron transfer reduces NLO efficiency.

Solutions:

- Use sterically hindered donors to minimize recombination.

- Optimize solvent polarity during synthesis to stabilize charge-separated states.

- Employ transient absorption spectroscopy to monitor excited-state dynamics .

Basic: What are the primary material science applications of this compound?

Methodological Answer:

This compound is primarily investigated for:

Nonlinear Optical Materials: Utilized in frequency doubling, optical switching, and electro-optic modulators due to high βHRS values.

Organic Electronics: As a charge-transport layer in photovoltaic cells.

Performance benchmarks include comparative studies with pyridinium systems, where quinolizinium shows superior acceptor strength and thermal stability .

Advanced: How do quinolizinium-based systems compare to pyridinium analogs in NLO efficiency?

Methodological Answer:

Quinolizinium cations exhibit stronger acceptor strength due to extended π-conjugation and rigid planar geometry. Experimental data from HRS measurements show βHRS values 20-30% higher than pyridinium analogs. Computational studies attribute this to reduced bond-length alternation and enhanced intramolecular charge transfer. Stability tests (e.g., thermogravimetric analysis) further confirm superior thermal resilience in quinolizinium systems .

Advanced: What future research directions are suggested for quinolizinium-based heterobetaines?

Methodological Answer:

Heterobetaine Synthesis: Explore zwitterionic structures to balance charge separation and solubility.

Hybrid Materials: Incorporate quinolizinium into metal-organic frameworks (MOFs) for tunable NLO responses.

In Silico Libraries: Develop machine learning models to predict substituent effects on βHRS.

These approaches aim to expand applications in photonics and optoelectronics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.